molecular formula C32H26O6 B13988181 Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate CAS No. 5169-74-4

Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate

Cat. No.: B13988181
CAS No.: 5169-74-4
M. Wt: 506.5 g/mol
InChI Key: YTPMLOPTIJUJTA-UHFFFAOYSA-N
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Description

Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is a chemical compound that features two biphenyl groups connected by a succinate linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate typically involves the reaction of biphenyl derivatives with succinic anhydride under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage .

Industrial Production Methods

In industrial settings, the production of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols .

Scientific Research Applications

Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is unique due to its specific ester linkage and the presence of oxoethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

5169-74-4

Molecular Formula

C32H26O6

Molecular Weight

506.5 g/mol

IUPAC Name

bis[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate

InChI

InChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2

InChI Key

YTPMLOPTIJUJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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